molecular formula C7H16Cl2N2O2 B13899788 methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride

methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride

Cat. No.: B13899788
M. Wt: 231.12 g/mol
InChI Key: BAKVEPAYECKEHR-ILKKLZGPSA-N
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Description

Methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride (CAS: see product listings ) is a chiral piperazine derivative with a methyl ester functional group. Its structure features a (2S)-configured piperazine ring directly linked to an acetate moiety, which is esterified with methanol and stabilized as a dihydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of receptor-targeted therapies due to the pharmacophoric significance of piperazine scaffolds .

Properties

Molecular Formula

C7H16Cl2N2O2

Molecular Weight

231.12 g/mol

IUPAC Name

methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride

InChI

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)4-6-5-8-2-3-9-6;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m0../s1

InChI Key

BAKVEPAYECKEHR-ILKKLZGPSA-N

Isomeric SMILES

COC(=O)C[C@H]1CNCCN1.Cl.Cl

Canonical SMILES

COC(=O)CC1CNCCN1.Cl.Cl

Origin of Product

United States

Preparation Methods

Method 1: Hydrolysis of Methyl Ester via Base or Acid Catalysis

One established method involves the hydrolysis of a methyl ester precursor, methyl 2-[2-(4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl)ethoxy]acetate, to the corresponding acid, followed by conversion to the dihydrochloride salt.

  • Starting Material: 2-[2-{4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl}ethoxy]acetonitrile.
  • Hydrolysis Conditions: Acidic or basic hydrolysis in aqueous, alcoholic, or aqueous-alcoholic media.
  • Acids/Bases Used: Hydrochloric acid, hydrobromic acid, sulfuric acid (acid hydrolysis preferred); sodium or potassium hydroxide (base hydrolysis).
  • Temperature: Typically between ambient and 85°C.
  • Outcome: Conversion of nitrile to acid, then salt formation by addition of hydrochloric acid gas or acidified solvents.
  • Yield: Improved yields up to 65.6% overall for dihydrochloride salt compared to previous methods (~10.6%).

Procedure Highlights:

  • The nitrile intermediate is hydrolyzed under controlled acidic or basic conditions.
  • The acid formed is isolated and then converted into the dihydrochloride salt by acidification and crystallization using solvents like 2-butanone.
  • Crystallization and drying yield a solid dihydrochloride with melting points around 220-227°C (DSC measured).
Step Conditions Yield (%) Notes
Hydrolysis Acid or base, 0-85°C ~65 Acid hydrolysis preferred
Salt formation Addition of HCl gas or acid High Crystallization from 2-butanone
Final product Drying and purification - Melting point 220-227°C, stable salt

Method 2: Alkylation with Alkali Metal Haloacetate and Hydrolysis

An alternative and efficient route involves:

  • Starting Substances: 2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol.
  • Reagents: Alkali metal haloacetate (e.g., sodium chloroacetate), alkali metal alcoholate (e.g., potassium tert-butoxide).
  • Solvent: Low-reactivity aliphatic alcohols such as tert-butanol.
  • Reaction Conditions: Heating at 60–100°C, typically around 75–80°C, under nitrogen atmosphere.
  • Procedure: Gradual addition of sodium chloroacetate and potassium tert-butoxide over several hours to drive the reaction to completion.
  • Workup: Removal of solvent by distillation, aqueous workup, and isolation of the acid intermediate.
  • Conversion: The acid is converted to the dihydrochloride salt by acidification and crystallization.
  • Yield: High yields reported, with up to 90% yield for the intermediate ethanol and 95-97% for reagents used.

Detailed Reaction Setup Example:

Reagent Amount Addition Time (min) Notes
2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol 50 g (0.15 mol) Initial Starting material
Potassium tert-butoxide 21 g initially; total 28.92 g Initial + intervals Base catalyst
Sodium chloroacetate 11 g initially; total 30.65 g Initial + intervals Alkylating agent
Solvent (tert-butanol) 225 ml Continuous Reaction medium
  • Reaction temperature maintained at 75–80°C.
  • Reagents added stepwise every 30–45 minutes over 4 hours.
  • After reaction completion, solvent distilled off, aqueous workup performed.

Notes on Stereochemistry and Salt Formation

  • The compound can exist as levorotatory or dextrorotatory forms or as racemic mixtures.
  • The dihydrochloride salt formation is critical for pharmaceutical formulation, enhancing stability and solubility.
  • Salt formation is commonly achieved by purging hydrochloric acid gas or adding acidified organic solvents.
  • The degree of acid addition controls mono- or dihydrochloride salt formation.

Comparative Summary of Preparation Methods

Aspect Hydrolysis of Methyl Ester Route Alkylation with Haloacetate Route
Starting Material Nitrile or methyl ester intermediates Piperazinyl ethanol derivative
Key Reagents Acid/base for hydrolysis; HCl for salt formation Sodium chloroacetate, potassium tert-butoxide
Solvent Aqueous/alcoholic media; 2-butanone for crystallization tert-Butanol
Temperature Range 0–85°C 60–100°C (typically 75–80°C)
Reaction Time Few hours ~4 hours with staged reagent addition
Yield (Overall) Up to 65.6% High yields, >90% for intermediates
Salt Formation Acidification with HCl gas or acidified solvents Acidification post-reaction
Advantages Improved yield over older methods; well-characterized High yield, controlled reagent addition
Disadvantages Requires careful pH and temperature control Requires handling of strong bases and careful addition

Detailed Research Findings and Notes

  • The hydrolysis method improves upon older syntheses with poor yields (~10.6%) by introducing a nitrile intermediate that is hydrolyzed efficiently to the acid, then converted to the dihydrochloride salt.
  • The alkylation method using potassium tert-butoxide and sodium chloroacetate in tert-butanol allows for a controlled reaction environment, with reagents added incrementally to drive the reaction to completion and minimize side reactions.
  • Both methods emphasize the importance of crystallization solvents (2-butanone) and drying techniques to obtain pure dihydrochloride salts with consistent melting points and purity.
  • Recovery and recycling of byproducts like amines during hydrolysis can enhance process sustainability.
  • The choice of acid for hydrolysis and salt formation (HCl, HBr, H2SO4) affects the purity and form of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride is a chemical compound with a piperazine ring, a structural element common in medicinal chemistry that contributes to diverse biological activities. The compound includes an acetate group, which enhances its solubility and reactivity, making it valuable in pharmaceutical research and development.

Pharmaceutical Development

Methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride is used as a building block in synthesizing pharmaceutical compounds. Its structural features allow for interaction with specific biological targets, making it a candidate for developing new therapeutic agents. The compound's applications include:

  • Antimicrobial Properties Studies have shown that methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride has potential antimicrobial properties.
  • Anticancer Properties The compound also exhibits anticancer properties, making it a candidate for further research in medicinal chemistry. The mechanism of action often involves interaction with specific receptors or enzymes, modulating their activity and leading to various biological effects.
  • Interaction Studies Research has focused on the compound's binding affinity to biological targets to elucidate its mechanism of action and potential side effects. These interactions are typically assessed through biochemical assays that measure changes in enzyme activity or receptor binding.

Structural Similarities

Methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride shares structural similarities with other compounds containing piperazine moieties. Some examples include:

Compound NameStructure TypeUnique Features
Ethyl 4-(2-piperazin-1-ylethyl)benzoateEsterExhibits anti-anxiety properties
4-[2-[4-(4-chlorophenyl)methyl]piperazin-1-yl]butanoic acidCarboxylic AcidKnown for its use in treating depression
Methyl 1-(4-fluorophenyl)piperazineAromatic Piperazine DerivativeDemonstrates selective serotonin reuptake inhibition
Methyl 4-(piperazin-1-yl)benzoateEsterInvestigated for its analgesic properties

Mechanism of Action

The mechanism of action of methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights critical differences between methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride and related piperazine derivatives:

Compound Substitution Pattern Molecular Weight Key Applications References
Methyl 2-[(2S)-piperazin-2-yl]acetate dihydrochloride (2S)-piperazin-2-yl, dihydrochloride salt ~247.1 (calculated) Pharmaceutical intermediate
Methyl 2-(piperazin-1-yl)acetate hydrochloride Piperazin-1-yl, hydrochloride salt 194.66 Chemical synthesis, receptor studies
2-[(2S)-2-Methylpiperazin-1-yl]acetic acid; hydrochloride (2S)-2-methylpiperazin-1-yl, hydrochloride 238.75 (CAS: 2387567-26-0) Drug discovery, chiral building block
2-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]acetamide dihydrochloride (2R,6S)-dimethylpiperazin-1-yl, dihydrochloride 171.24 (free base) Neuroscience research, ion channel modulators
2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy acetic acid dihydrochloride 4-(Diphenylmethyl)piperazin-1-yl, dihydrochloride 435.36 Antihistamine impurity reference standard
Key Observations:

Stereochemistry and Substitution :

  • The (2S)-piperazin-2-yl group in the target compound distinguishes it from 1-yl-substituted analogues (e.g., ), which lack stereochemical specificity at the piperazine nitrogen. This impacts binding affinity in receptor-ligand interactions .
  • Bulky substituents, such as diphenylmethyl in , enhance lipophilicity but reduce aqueous solubility compared to the simpler acetate ester in the target compound.

Salt Form and Stability: Dihydrochloride salts (e.g., target compound and ) improve crystallinity and stability, whereas mono-hydrochloride salts (e.g., ) may exhibit different hygroscopic properties.

Pharmacological Relevance :

  • Piperazine derivatives with methyl or dimethyl substitutions (e.g., ) are often explored for CNS-targeted drugs due to their ability to cross the blood-brain barrier.
  • The target compound’s ester group may serve as a prodrug moiety, enabling controlled release of active carboxylic acid metabolites .

Biological Activity

Methyl 2-[(2S)-piperazin-2-yl]acetate; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative analyses with similar compounds.

Antimicrobial Properties

Research indicates that methyl 2-[(2S)-piperazin-2-yl]acetate; dihydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies on cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), show that it induces apoptosis and inhibits cell proliferation. The proposed mechanism involves modulation of signaling pathways related to cell survival and death, particularly through the activation of caspases .

Comparative Analysis with Similar Compounds

Methyl 2-[(2S)-piperazin-2-yl]acetate; dihydrochloride shares structural similarities with other piperazine derivatives known for their pharmacological effects. Below is a comparative table highlighting some notable compounds:

Compound NameStructure TypeUnique Features
Ethyl 4-(2-piperazin-1-ylethyl)benzoateEsterExhibits anti-anxiety properties
4-[2-[4-(4-chlorophenyl)methyl]piperazin-1-yl]butanoic acidCarboxylic AcidKnown for its use in treating depression
Methyl 1-(4-fluorophenyl)piperazineAromatic Piperazine DerivativeDemonstrates selective serotonin reuptake inhibition
Methyl 4-(piperazin-1-yl)benzoateEsterInvestigated for its analgesic properties

This table illustrates the versatility of piperazine derivatives in medicinal chemistry, with each compound exhibiting distinct pharmacological profiles.

The biological activity of methyl 2-[(2S)-piperazin-2-yl]acetate; dihydrochloride is largely attributed to its ability to bind to specific receptors or enzymes within the body. This binding can modulate their activity, leading to various therapeutic effects. For instance, the compound may act as an inhibitor of certain kinases involved in cancer progression or as an antimicrobial agent by disrupting bacterial cellular functions.

Case Studies

Several case studies have highlighted the efficacy of methyl 2-[(2S)-piperazin-2-yl]acetate; dihydrochloride in clinical settings:

  • Antimicrobial Efficacy : A study conducted on a range of bacterial isolates revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential use as an alternative treatment option.
  • Cancer Research : In vivo studies using mouse models have shown that administration of the compound significantly reduced tumor size in xenograft models, indicating its potential as a therapeutic agent in oncology .

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